molecular formula C20H15Cl2N3O2S B2518311 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 378198-68-6

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2518311
CAS No.: 378198-68-6
M. Wt: 432.32
InChI Key: DXPJYBXAELKWHW-JLHYYAGUSA-N
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The compound under consideration belongs to a class of chemicals that includes thiazol-2-yl acrylonitriles. Research in this domain primarily focuses on chemical synthesis and exploring the properties of derivatives. For instance, Frolov et al. (2005) discussed the reduction of similar compounds with lithium aluminum hydride, yielding prop-1-ene derivatives (Frolov et al., 2005). Similarly, Shablykin et al. (2010) explored reactions of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to the formation of oxazole derivatives (Shablykin et al., 2010).

Applications in Material Science

A notable area of application for these compounds is in material science. For example, Farahati et al. (2019) demonstrated the use of thiazoles as corrosion inhibitors, highlighting their efficiency in protecting metal surfaces (Farahati et al., 2019). Bernès et al. (2002) explored the structural properties of 2,4-disubstituted thiazoles, examining the influence of intermolecular hydrogen bonds on their configurations (Bernès et al., 2002).

Pharmaceutical and Biological Activity

In the pharmaceutical domain, Gomha et al. (2012) investigated enaminones linked to the thiazole system for their potential as biological agents, indicating the broader relevance of thiazole derivatives in medicinal chemistry (Gomha et al., 2012). Additionally, the synthesis and reactivity of various benzothiazol-2-ylcarbonylhydroximoyl chloride derivatives, which are closely related to thiazole compounds, were studied by Farag et al. (1997) for their potential applications (Farag et al., 1997).

Optical and Electronic Applications

The compound and its derivatives also find applications in optical and electronic fields. Anandan et al. (2018) demonstrated the use of thiophene dyes, structurally similar to thiazoles, for enhanced nonlinear optical limiting, indicating potential applications in photonic and optoelectronic devices (Anandan et al., 2018).

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-26-18-6-4-14(8-19(18)27-2)24-10-13(9-23)20-25-17(11-28-20)12-3-5-15(21)16(22)7-12/h3-8,10-11,24H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPJYBXAELKWHW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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